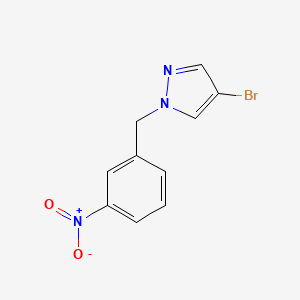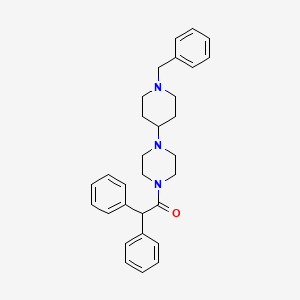![molecular formula C19H23N7O4 B5814490 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid, also known as DMTB, is a chemical compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. DMTB is a heterocyclic compound that contains a triazine ring and a benzoic acid moiety.
Mecanismo De Acción
The mechanism of action of 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes such as COX-2, MMP-9, and HDAC. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MMP-9 is an enzyme that is involved in the degradation of extracellular matrix proteins, which play a role in tumor invasion and metastasis. HDAC is an enzyme that is involved in the regulation of gene expression by modifying histone proteins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to inhibit the activity of COX-2 and MMP-9 in vitro. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to inhibit the replication of several viruses such as herpes simplex virus, human immunodeficiency virus, and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Moreover, this compound has been found to exhibit potent pharmacological effects at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological effects. Furthermore, the toxicity profile of this compound has not been fully characterized, which makes it difficult to assess its safety for human use.
Direcciones Futuras
There are several future directions for research on 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid. One of the future directions is to elucidate the mechanism of action of this compound in greater detail. This will help to optimize its pharmacological effects and minimize its potential side effects. Another future direction is to evaluate the safety and efficacy of this compound in animal models and clinical trials. This will help to determine its potential as a therapeutic agent for various diseases. Moreover, future research can focus on the development of novel derivatives of this compound with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid involves the reaction of 4-amino benzoic acid with 2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via the formation of an intermediate which is then converted to the final product by hydrolysis. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been found to inhibit the replication of several viruses such as herpes simplex virus, human immunodeficiency virus, and hepatitis C virus.
Propiedades
IUPAC Name |
4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O4/c27-16(28)15-3-1-14(2-4-15)13-20-24-17-21-18(25-5-9-29-10-6-25)23-19(22-17)26-7-11-30-12-8-26/h1-4,13H,5-12H2,(H,27,28)(H,21,22,23,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNNRNVCQVPPQ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C(=O)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)C(=O)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)





![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)
